molecular formula C15H20INO3 B15305143 tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate

tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate

Cat. No.: B15305143
M. Wt: 389.23 g/mol
InChI Key: SYVLOFKPWRXEFP-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and an iodine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-(cyclopropylmethoxy)-2-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the phenyl ring and the carbamate group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the phenyl ring or carbamate group.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

    Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in multi-step organic syntheses.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals due to its unique structure and reactivity.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclopropylmethoxy and iodine substituents may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • tert-butyl N-(4-bromophenyl)carbamate
  • tert-butyl N-(4-methoxyphenyl)carbamate
  • tert-butyl N-(4-chlorophenyl)carbamate

Comparison:

  • Uniqueness: The presence of the cyclopropylmethoxy group and the iodine atom in tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate distinguishes it from other similar compounds. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
  • Reactivity: The iodine atom makes the compound more reactive in nucleophilic substitution reactions compared to its bromine or chlorine analogs.
  • Applications: The unique structure may confer specific advantages in medicinal chemistry and material science applications, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H20INO3

Molecular Weight

389.23 g/mol

IUPAC Name

tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate

InChI

InChI=1S/C15H20INO3/c1-15(2,3)20-14(18)17-13-7-6-11(8-12(13)16)19-9-10-4-5-10/h6-8,10H,4-5,9H2,1-3H3,(H,17,18)

InChI Key

SYVLOFKPWRXEFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OCC2CC2)I

Origin of Product

United States

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